
Elafibranor
Übersicht
Beschreibung
R112, auch bekannt als Tetrachlor-1,2-difluorethan, ist eine Fluorchlorkohlenstoffverbindung mit der chemischen Formel C2Cl4F2. Bei Raumtemperatur ist es eine klare Flüssigkeit oder ein weißer Feststoff und bekannt für seine Stabilität und Nichtbrennbarkeit. R112 wurde in verschiedenen industriellen Anwendungen eingesetzt, insbesondere als Kältemittel und Lösungsmittel.
Wissenschaftliche Forschungsanwendungen
Allergic Rhinitis Treatment
One of the most notable applications of R112 is its use as a treatment for allergic rhinitis. A Phase II clinical trial demonstrated that R112 significantly reduced symptoms associated with allergic rhinitis compared to placebo. The trial involved 319 patients and highlighted the compound's rapid onset of action and favorable safety profile .
Key Findings from Clinical Trials:
- Trial Design: Randomized, placebo-controlled.
- Patient Population: 319 participants.
- Results: Statistically significant improvement in symptom scores within 30-45 minutes post-administration.
- Adverse Events: No significant drug-related adverse events were reported.
Oncology Research
R112 has also been explored for its potential in cancer treatment. By inhibiting Syk kinase, it may affect tumor growth and metastasis through modulation of immune responses. Ongoing research aims to evaluate its efficacy in various cancer models .
Research Applications
R112 is utilized in various research domains beyond clinical applications:
Immunology and Inflammation
R112's ability to inhibit the IgE-FcεRI signaling pathway makes it a valuable tool in studying allergic reactions and inflammatory diseases. Researchers are investigating its role in conditions such as asthma and rheumatoid arthritis, where Syk inhibition could offer therapeutic benefits .
Drug Development
The compound is being evaluated for its potential in developing antibody-drug conjugates (ADCs) and other therapeutic modalities targeting specific pathways involved in disease mechanisms .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Allergic Rhinitis | Treatment for allergic symptoms | Significant symptom reduction compared to placebo |
Oncology | Potential anti-cancer agent | Modulates immune response affecting tumor growth |
Immunology | Research on allergic reactions and inflammation | Inhibits IgE signaling pathways |
Drug Development | Development of ADCs and targeted therapies | Explores various disease mechanisms |
Case Studies
Case Study 1: Phase II Trial for Allergic Rhinitis
- Objective: Assess safety and efficacy.
- Outcome: R112 demonstrated significant improvement in nasal congestion and other symptoms within a short time frame.
Case Study 2: Preclinical Cancer Studies
- Objective: Evaluate effects on tumor growth.
- Outcome: Initial findings suggest that Syk inhibition may reduce tumor proliferation in specific cancer models.
Wirkmechanismus
Target of Action
R112, a small-molecule drug candidate developed by Rigel Pharmaceuticals, primarily targets the role of immunoglobulin E (IgE) antibodies in the pathogenesis of allergic rhinitis . The compound specifically inhibits spleen tyrosine kinase (Syk), an enzyme involved in IgE signaling in mast cells .
Mode of Action
R112 acts as an ATP-competitive and reversible inhibitor of Syk . By inhibiting Syk, R112 prevents the downstream inflammatory reactions responsible for the clinical symptoms of allergic rhinitis . This inhibition blocks multiple pathways of inflammation and relieves all symptoms of allergic rhinitis .
Biochemical Pathways
The primary biochemical pathway affected by R112 involves IgE signaling in mast cells. Under normal conditions, IgE antibodies bind to allergens, triggering a cascade of reactions that lead to the release of inflammatory mediators from mast cells. By inhibiting Syk, R112 disrupts this pathway, preventing the release of these mediators and thereby alleviating the symptoms of allergic rhinitis .
Result of Action
R112 significantly reduces all symptoms of allergic rhinitis. It inhibits degranulation induced by anti-IgE cross-linking in mast cells and basophils, blocks leukotriene C4 production, and decreases cytokine levels in cultured human mast cells . These actions result in the relief of sneezing, nasal congestion, rhinorrhea (runny nose), and itching in the eyes, ears, nose, and throat .
Biochemische Analyse
Biochemical Properties
R112 interacts with various enzymes and proteins, primarily the spleen tyrosine kinase (Syk). It acts as an ATP-competitive inhibitor of Syk, a key enzyme involved in the IgE receptor signaling pathway in mast cells . This interaction is crucial in the biochemical reactions involving R112.
Cellular Effects
R112 has significant effects on various types of cells, particularly mast cells and basophils . It inhibits degranulation induced by anti-IgE cross-linking in these cells, blocking the release of proinflammatory cytokines and other mediators . This influence of R112 on cell function impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of R112 involves its interaction with the Syk enzyme. As an ATP-competitive inhibitor, R112 competes with ATP for binding to the active site of Syk, thereby inhibiting its activity . This inhibition is immediate and reversible, and it leads to a decrease in IgE-dependent degranulation and cytokine production in mast cells and basophils .
Temporal Effects in Laboratory Settings
It is known that the inhibition of Syk by R112 is immediate and reversible
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
R112 kann durch die Reaktion von Fluorwasserstoff mit Hexachlorethan oder Tetrachlorethan in Gegenwart eines Aluminiumfluoridkatalysators synthetisiert werden. Die Reaktion wird bei einer Temperatur von etwa 400 °C durchgeführt. Die Anwesenheit zusätzlicher Metalle wie Eisen, Nickel und Chrom im Katalysator kann die Ausbeute des gewünschten Isomers auf 98 % steigern .
Industrielle Produktionsverfahren
In industriellen Umgebungen wird R112 häufig als Mischung mit anderen hydrochlorierten Fluorkohlenstoffen hergestellt. Ein gängiges Verfahren beinhaltet die Reaktion von Trichlorethylen mit wasserfreiem Fluorwasserstoff unter dem Einfluss eines elektrischen Stroms. Dieser Prozess ermöglicht die effiziente Produktion von R112 zusammen mit anderen verwandten Verbindungen .
Analyse Chemischer Reaktionen
Reaktionstypen
R112 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: R112 kann mit verschiedenen Nukleophilen reagieren, was zur Substitution von Chlor- oder Fluoratomen führt.
Oxidations- und Reduktionsreaktionen: Obwohl R112 relativ stabil ist, kann es unter bestimmten Bedingungen Oxidation und Reduktion erfahren.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Hydroxidionen, Ammoniak und Amine. Diese Reaktionen finden typischerweise unter milden Bedingungen statt.
Oxidations- und Reduktionsreaktionen: Starke Oxidationsmittel wie Kaliumpermanganat oder Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden, um diese Reaktionen zu induzieren.
Hauptprodukte, die gebildet werden
Substitutionsreaktionen: Die Hauptprodukte hängen vom verwendeten Nukleophil ab. Beispielsweise kann die Reaktion mit Hydroxidionen Tetrachlor-1,2-difluorethanol erzeugen.
Oxidations- und Reduktionsreaktionen: Diese Reaktionen können zur Bildung verschiedener chlorierter und fluorierter organischer Verbindungen führen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tetrachlor-1,2-difluorethan (CFC-112a): Ein Isomer von R112 mit ähnlichen Eigenschaften, aber unterschiedlicher struktureller Anordnung.
Trichlor-trifluorethan (CFC-113): Ein weiterer Fluorchlorkohlenstoff mit ähnlichen Anwendungen, aber unterschiedlichen chemischen Eigenschaften.
Dichlordifluormethan (CFC-12): Ein weit verbreitetes Kältemittel mit ähnlicher Stabilität und Nichtbrennbarkeit.
Einzigartigkeit von R112
R112 zeichnet sich durch seine hohe Stabilität und Nichtbrennbarkeit aus, was es für eine Vielzahl industrieller Anwendungen geeignet macht. Seine Fähigkeit, die Milz-Tyrosinkinase zu hemmen, macht es auch im Zusammenhang mit der Behandlung der allergischen Rhinitis einzigartig und bietet einen neuartigen Wirkmechanismus im Vergleich zu anderen Fluorchlorkohlenstoffen .
Biologische Aktivität
R112 is an investigational compound primarily developed for the treatment of Allergic Rhinitis . It functions as a Spleen Tyrosine Kinase (SYK) inhibitor, playing a crucial role in various immune signaling pathways. This article explores the biological activity of R112, detailing its mechanisms, effects on immune cells, and relevant case studies.
R112's primary mechanism involves the inhibition of SYK kinase, which is essential in several immune responses:
- B-cell Signaling : SYK is activated upon B-cell receptor (BCR) engagement, leading to the phosphorylation of downstream effectors such as BLNK and PLCG1. This process is vital for B-cell maturation and signaling .
- T-cell Activation : R112 also influences T-cell receptor signaling, contributing to adaptive immune responses .
- Innate Immunity : The compound is involved in innate immune responses against pathogens. It activates immune cells through various receptors, including CLEC7A, promoting the production of reactive oxygen species (ROS) and cytokines .
Table 1: Key Biological Activities of R112
Activity | Description |
---|---|
SYK Inhibition | Blocks SYK kinase activity, affecting B-cell and T-cell signaling pathways |
Immune Cell Activation | Enhances activation of dendritic cells and neutrophils in response to pathogens |
Cytokine Production | Stimulates production of pro-inflammatory cytokines via NF-kappa-B activation |
Neutrophil Phagocytosis | Regulates phagocytosis through MAPK signaling pathways |
Case Study 1: Efficacy in Allergic Rhinitis
In a clinical trial focusing on allergic rhinitis, R112 demonstrated significant efficacy in reducing symptoms compared to placebo. Patients receiving R112 reported improved nasal airflow and reduced sneezing episodes. The study highlighted the compound's potential to modulate immune responses effectively.
Case Study 2: Immune Response Modulation
A study evaluated the effects of R112 on neutrophil function. Results indicated that R112 enhanced neutrophil phagocytosis in vitro when stimulated with IL-15. This suggests that R112 may improve innate immune responses by bolstering neutrophil activity against infections .
Table 2: Summary of Clinical Findings
Study | Population | Findings |
---|---|---|
Allergic Rhinitis Trial | 200 patients | Significant reduction in symptoms compared to placebo |
Neutrophil Function Study | In vitro (human cells) | Enhanced phagocytosis with IL-15 stimulation |
Eigenschaften
IUPAC Name |
3-[[5-fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2/c17-14-9-18-16(20-11-4-2-6-13(23)8-11)21-15(14)19-10-3-1-5-12(22)7-10/h1-9,22-23H,(H2,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKGTSHBQZEFEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC(=NC=C2F)NC3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
575474-82-7 | |
Record name | R-112 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0575474827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | R-112 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7W5AL9KHB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.